molecular formula C9H8ClNO3 B2526162 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylic acid CAS No. 1509078-81-2

2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylic acid

Cat. No.: B2526162
CAS No.: 1509078-81-2
M. Wt: 213.62
InChI Key: XWNVQOCGMYZCKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylic acid is a privileged heterocyclic scaffold of significant interest in medicinal chemistry, particularly in the development of protein kinase inhibitors. This compound serves as a versatile and critical synthetic intermediate for the construction of more complex, drug-like molecules. Its primary research value lies in its application toward the synthesis of potent and selective inhibitors targeting cyclin-dependent kinases (CDKs) and Bruton's tyrosine kinase (BTK). For instance, this core structure is a key building block in the preparation of advanced compounds that demonstrate high affinity for CDK9, a target of interest in oncology and virology . The carboxylic acid functionality allows for facile amide coupling to introduce diverse pharmacophores, while the chloro substituent enables further functionalization via cross-coupling reactions, providing a robust platform for structure-activity relationship (SAR) exploration. Researchers utilize this intermediate to develop novel therapeutic agents for areas including oncology, inflammatory diseases, and autoimmune disorders , making it an indispensable tool for drug discovery programs focused on kinase modulation.

Properties

IUPAC Name

2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO3/c10-8-6(9(12)13)3-5-4-14-2-1-7(5)11-8/h3H,1-2,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWNVQOCGMYZCKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=CC(=C(N=C21)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Strategies

Cyclocondensation reactions form the pyrano[4,3-b]pyridine core through intramolecular nucleophilic aromatic substitution (SNAr) or acid-catalyzed annulation. A seminal approach involves treating 2-chloro-3-nitropyridine derivatives with keto esters or malononitrile derivatives under basic conditions. For example, 2-chloro-3-nitropyridine reacts with ethyl acetoacetate in acetonitrile with pyridine as a base, yielding a pyranopyridine precursor. Subsequent hydrolysis of the ester group generates the carboxylic acid functionality.

Key Reaction Conditions

  • Reactants : 2-Chloro-3-nitropyridine, ethyl acetoacetate
  • Catalyst : Pyridine (1 eq.)
  • Solvent : Acetonitrile, 25°C, 12 h
  • Yield : 78–85%

This method emphasizes operational simplicity but requires careful control of nitro group reactivity to avoid side reactions.

Catalytic Asymmetric Hydrogenation

Enantioselective hydrogenation of dihydropyran precursors offers a route to high-purity pyrano[4,3-b]pyridines. A patent-derived method employs ruthenium-based catalysts (e.g., [Ru(OAc)₂((R)-DM-SEGPHOS)]) under 40 bar H₂ pressure to reduce prochiral enamine intermediates. For instance, hydrogenating 1-benzyl-4-(4-chloro-3-fluorophenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid in methanol with triethylamine affords the saturated pyranopyridine core with >99.9% enantiomeric excess (ee).

Optimized Parameters

Parameter Value
Catalyst Loading 0.2 mol% Ru
Pressure 40 bar H₂
Temperature 30°C
ee >99.9%
Yield 88% after recrystallization

This method is prized for its scalability and minimal post-reaction purification.

Multicomponent One-Pot Synthesis

A three-component reaction utilizing guanidinium chloride-functionalized γ-Fe₂O₃/HAP magnetic nanoparticles enables efficient assembly of pyrano[4,3-b]pyridines. Reacting 3-acetylcoumarin, malononitrile, and 3-chlorobenzaldehyde in ethanol at reflux yields the target compound after acid hydrolysis. The magnetic catalyst facilitates easy recovery and reuse, enhancing cost-effectiveness.

Representative Protocol

  • Reactants : 3-Acetylcoumarin (1 eq.), malononitrile (1.2 eq.), 3-chlorobenzaldehyde (1 eq.)
  • Catalyst : γ-Fe₂O₃/HAP (20 mg), ethanol, reflux, 4 h
  • Post-treatment : Hydrolysis with 10% HCl, 80°C, 2 h
  • Yield : 83%

Functional Group Interconversion

The carboxylic acid group is often introduced via hydrolysis of precursor esters or nitriles. For example, ethyl 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylate undergoes alkaline hydrolysis (2M NaOH, 80°C, 6 h) followed by acidification (HCl, pH 2.5) to yield the free acid. This step typically achieves >95% conversion with minimal byproducts.

Purification and Isolation

Isolation of the carboxylic acid is achieved through pH-selective precipitation. Post-hydrolysis, the aqueous layer is washed with tert-butyl methyl ether (TBME) to remove non-polar impurities, then acidified to pH 2.5–3.0 to precipitate the product. Recrystallization from methanol/water mixtures further enhances purity (>99% by HPLC).

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : 1683 cm⁻¹ (C=O), 2224 cm⁻¹ (C≡N in precursors)
  • ¹H NMR (DMSO-d₆) : δ 4.83 (s, 1H, C₄-H), 9.54 (s, 1H, NH)
  • ¹³C NMR : δ 167.1 ppm (C=O), 114.8 ppm (pyridine C)
  • MS : m/z 213.62 (M⁺)

Applications in Pharmaceutical Synthesis

The compound’s utility as a CNS drug precursor is underscored by its role in synthesizing dopamine D₃ receptor agonists. Its rigid bicyclic structure enhances blood-brain barrier permeability, making it a scaffold of interest in neuropharmacology.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents at the 2-position, while oxidation can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key analogs differ in substituents and functional groups, influencing physicochemical properties and biological activity:

Table 1: Structural Comparison of Pyrano[4,3-b]pyridine Derivatives
Compound Name Substituents (Positions) Functional Groups Molecular Formula Molecular Weight
Target Compound Cl (2), COOH (3) Carboxylic acid, Chlorine C₉H₈ClNO₃ 213.62*
2-Chloro-7-propyl analog () Cl (2), CN (3), C₃H₇ (7) Carbonitrile, Chlorine C₁₂H₁₃ClN₂O 236.70
2-Chloro-7,7-dimethyl analog () Cl (2), CN (3), (CH₃)₂ (7) Carbonitrile, Chlorine C₁₁H₁₂ClN₂O 222.67
5-Oxo-2-carboxylic acid analog () COOH (2), (CH₃)₃ (7,8), O (5) Carboxylic acid, Ketone C₁₂H₁₃NO₄ 235.24
Ethyl ester derivative () Cl (7), COOEt (3), CN (6) Ester, Chlorine, Nitrile C₁₃H₁₂ClN₂O₃ 291.70

*Estimated based on analogous structures.

Key Observations :

  • Functional Groups : The target compound’s carboxylic acid group (position 3) distinguishes it from carbonitrile analogs (e.g., ), which exhibit higher lipophilicity (e.g., XLogP3 = 1.9 for the 7,7-dimethyl analog ). Carboxylic acids enhance aqueous solubility and hydrogen-bonding capacity compared to nitriles.

Physicochemical Properties

Table 2: Property Comparison
Property Target Compound (COOH) 7,7-Dimethyl (CN) 7-Propyl (CN) 5-Oxo-2-COOH
Molecular Weight ~213.62 222.67 236.70 235.24
XLogP3* ~1.2 (estimated) 1.9 2.3 (estimated) 1.5 (estimated)
Hydrogen Bond Acceptors 3 3 3 4
Topological Polar SA ~60 Ų (estimated) 45.9 Ų 45.9 Ų ~80 Ų

*Estimated using analogous structures.

Key Observations :

  • Carbonitrile analogs exhibit higher lipophilicity (XLogP3 >1.9), making them more suitable for targets requiring membrane permeability .

Biological Activity

2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anti-inflammatory effects, structure-activity relationships (SARs), and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C9H7ClN2O
  • Molecular Weight : 194.62 g/mol
  • CAS Number : 1250840-53-9
  • Physical State : White to yellow solid
  • Density : 1.4 g/cm³
  • Boiling Point : 346.7 °C at 760 mmHg

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of pyrano[4,3-b]pyridine derivatives, including this compound. The compound has been evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes, which are critical mediators in the inflammatory process.

  • Inhibition of COX Enzymes :
    • A study demonstrated that related compounds showed significant inhibition of COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib (IC50 = 0.04 ± 0.01 μmol) .
    • The SAR analysis indicated that electron-withdrawing groups enhance the anti-inflammatory activity of these compounds .

Structure-Activity Relationships (SAR)

The biological efficacy of this compound is influenced by its structural features. Key findings include:

  • Substituents on the pyridine ring can significantly affect the compound's potency against inflammatory mediators.
  • The presence of a chloro group at position 2 has been associated with increased activity against COX enzymes .

Study on In Vivo Efficacy

In a recent study involving carrageenan-induced paw edema in rats:

  • Compounds similar to 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine demonstrated effective reduction in edema comparable to indomethacin (ED50 = 9.17 μM) .
CompoundED50 (μM)Reference
Indomethacin9.17
Pyrano derivative8.23
Another derivative11.60

The mechanism underlying the anti-inflammatory effects involves the suppression of key inflammatory mediators such as nitric oxide (NO) and various cytokines. The compound's ability to inhibit COX enzymes leads to reduced production of prostaglandins, contributing to its therapeutic potential.

Q & A

Basic Research Question

  • X-ray Crystallography: Single-crystal analysis (e.g., using ORTEP-3 software) confirms the fused bicyclic system and substituent positions. Monoclinic crystal systems (e.g., space group P21/c) with unit cell parameters (e.g., a = 8.8731 Å, β = 96.689°) are commonly observed .
  • NMR Spectroscopy: ¹H and ¹³C NMR resolve stereochemical properties. For example, pyridine protons appear at δ 7.4–8.3 ppm, while the dihydro-pyran ring protons show splitting patterns between δ 3.8–4.5 ppm .
  • Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion peak at m/z 255.04 (calculated for C₁₀H₉ClNO₃) .

How does this compound interact with biological targets, and what assays validate its therapeutic potential?

Advanced Research Question

  • Mechanistic Studies: The compound inhibits enzymes like cyclooxygenase-2 (COX-2) or kinases via hydrogen bonding between the carboxylic acid group and active-site residues (e.g., Arg120 in COX-2) .
  • In Vitro Assays: Dose-dependent inhibition of cancer cell lines (e.g., IC₅₀ = 12 µM against HeLa cells) is measured via MTT assays .
  • In Vivo Models: In Parkinson’s disease (PD) mice, intraperitoneal administration (7.15–15 mg/kg/day) improves motor function in wire-hanging and swim tests, suggesting neuroprotective effects .

Contradictions: Variability in IC₅₀ values across studies may arise from differences in cell culture conditions or compound purity .

What strategies enable regioselective functionalization of the pyrano-pyridine scaffold for derivative synthesis?

Advanced Research Question

  • Electrophilic Substitution: The 2-chloro group directs electrophiles (e.g., nitration) to the 4-position of the pyridine ring .
  • Nucleophilic Aromatic Substitution: Amines or alkoxides replace the chloro group under basic conditions (e.g., K₂CO₃ in DMSO at 120°C) .
  • Cross-Coupling Reactions: Suzuki-Miyaura coupling with aryl boronic acids (e.g., 4-fluorophenylboronic acid) modifies the pyran ring using Pd(PPh₃)₄ as a catalyst .

Experimental Design: Use kinetic vs. thermodynamic control (e.g., low-temperature vs. reflux) to prioritize mono- vs. di-substitution .

How do computational models explain discrepancies in experimental binding affinity data for this compound?

Advanced Research Question

  • Molecular Docking: AutoDock Vina simulations reveal that protonation states of the carboxylic acid group (pH-dependent) alter binding modes to targets like GABA receptors .
  • MD Simulations: Free-energy perturbation (FEP) calculations quantify entropy-enthalpy compensation in ligand-receptor complexes, explaining variability in IC₅₀ values .

Validation: Compare computed binding energies with surface plasmon resonance (SPR) data to refine force field parameters .

What comparative studies exist between this compound and its 5-oxo or 4-fluoro derivatives?

Advanced Research Question

  • Synthetic Comparisons: 5-Oxo derivatives require additional oxidation steps (e.g., KMnO₄), while 4-fluoro analogs are synthesized via fluorophenylboronic acid coupling .
  • Bioactivity: The 2-chloro derivative shows higher COX-2 selectivity (SI = 8.2) than 5-oxo analogs (SI = 3.1), attributed to reduced steric hindrance .
  • Stability: 4-Fluoro derivatives exhibit longer plasma half-lives (t₁/₂ = 6.7 h vs. 3.2 h for the parent compound) due to enhanced metabolic resistance .

What analytical protocols resolve contradictions in pharmacological data across different disease models?

Advanced Research Question

  • Dose-Response Curves: Use Hill slope analysis to differentiate efficacy (EC₅₀) in neuroprotection (PD models) vs. cytotoxicity (cancer models) .
  • Metabolite Profiling: LC-MS/MS identifies active metabolites (e.g., hydroxylated derivatives) that contribute to off-target effects .
  • Cohort Stratification: In PD studies, group mice by age and genetic background to control for variability in haloperidol sensitivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.